molecular formula C12H15NO2 B2387515 Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate CAS No. 2248338-16-9

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate

Cat. No. B2387515
CAS RN: 2248338-16-9
M. Wt: 205.257
InChI Key: RSBPLPJKAAQLFC-WDEREUQCSA-N
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Description

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate, commonly known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPC belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of MPPC is not fully understood, but it is believed to involve the modulation of the immune system and the inhibition of inflammatory cytokines. MPPC has been shown to inhibit the activation of NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses. MPPC may also act on other molecular targets involved in inflammation and pain, such as COX-2 and TRPV1 receptors.
Biochemical and Physiological Effects:
MPPC has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. MPPC has also been shown to reduce the infiltration of immune cells, such as macrophages and neutrophils, into inflamed tissues. In addition, MPPC has been found to reduce pain sensitivity in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

MPPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, MPPC has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, MPPC has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the research on MPPC. One direction is to further investigate its anti-inflammatory and analgesic activities and its potential use as a therapeutic agent for inflammatory and pain-related disorders. Another direction is to explore its potential as an anticancer agent, as it has been shown to exhibit antitumor activity in animal models. Further studies are also needed to establish the safety and efficacy of MPPC in human clinical trials.

Synthesis Methods

The synthesis of MPPC involves the reaction of (R)-phenylglycine with methyl acrylate in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain MPPC. This method of synthesis has been optimized to yield high purity and high yield of MPPC.

Scientific Research Applications

MPPC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. MPPC has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. These properties make MPPC a promising candidate for the development of anti-inflammatory and analgesic drugs.

properties

IUPAC Name

methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPLPJKAAQLFC-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate

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